7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
CAS No.: 950381-35-8
Cat. No.: VC11879745
Molecular Formula: C20H18ClNO3
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950381-35-8 |
|---|---|
| Molecular Formula | C20H18ClNO3 |
| Molecular Weight | 355.8 g/mol |
| IUPAC Name | 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
| Standard InChI | InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23) |
| Standard InChI Key | FNQRLHMMRKMXSC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Benzoxepine Framework
The compound features a seven-membered benzoxepine ring system, distinguished by an oxygen atom within the heterocyclic structure. Key substituents include:
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Chlorine at position 7, which enhances electron-withdrawing effects and influences binding interactions.
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Methoxy group at position 9, contributing to lipophilicity and metabolic stability.
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Carboxamide at position 4, with the amide nitrogen bonded to a 2-ethylphenyl group, introducing steric bulk and potential hydrogen-bonding capabilities .
Table 1: Hypothesized Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 382.84 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, methoxy O, ether O) |
Note: Values derived from structural analogs in and .
Synthetic Strategies and Precursor Pathways
Retrosynthetic Analysis
The benzoxepine core is typically constructed via cyclization reactions. A plausible route involves:
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Formation of the oxepine ring: Aryl halide intermediates (e.g., 2-chloro-5-nitrobenzoic acid derivatives) undergo nucleophilic substitution with alkoxy groups, followed by Friedel-Crafts acylation to form the seven-membered ring .
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Introduction of the carboxamide: A Curtius rearrangement or direct coupling of a benzoxepine carboxylic acid with 2-ethylaniline using carbodiimide-based reagents .
Key Intermediate: Benzoxepine Carboxylic Acid
Patent US6235771B1 describes analogous benzothiepine carboxamides synthesized via oxidation of thioether intermediates to sulfones, followed by cyclization. For benzoxepines, a similar approach using lithium hydroxide-mediated cyclization of α,β-unsaturated esters could yield the oxepine ring .
Reaction Scheme 1: Hypothetical Synthesis
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Step 1: 7-Chloro-9-methoxy-1-benzoxepine-4-carbonyl chloride synthesis via thionyl chloride treatment of the carboxylic acid.
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Step 2: Amide coupling with 2-ethylaniline in dichloromethane using triethylamine as a base.
Crystallographic and Stability Considerations
Polymorphism Risks
Crystalline forms of related tetrahydrobenzothiepine compounds (e.g., Formula 71 in ) exhibit humidity-dependent stability. For the target compound, methyl ethyl ketone (MEK) is a proposed crystallization solvent to achieve a stable polymorph .
Table 2: Stability Parameters (Hypothetical)
| Condition | Behavior |
|---|---|
| 0% Relative Humidity | <1% weight loss over 24 hours |
| 80% Relative Humidity | ~0.5% weight gain |
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